N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
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Overview
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide: is an organic compound characterized by the presence of an acetamide group attached to a hydroxy-methoxy-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps, such as recrystallization or distillation, to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: this compound has potential applications in the development of new drugs. Its structural features make it a candidate for the design of molecules with therapeutic properties, such as anti-inflammatory or antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2-hydroxy-3-methoxybenzyl)acetamide
- N-(2-hydroxy-3-methoxypropyl)acetamide
- N-(2-hydroxy-3-methoxy-2-methylbutyl)acetamide
Comparison: N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is unique due to its specific structural features, such as the presence of a methoxy group and a methyl group on the propyl chain. These features influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. For example, the presence of the methoxy group can enhance its solubility and stability, while the methyl group can affect its interaction with molecular targets.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(9)8-4-7(2,10)5-11-3/h10H,4-5H2,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVLVQCGEKMPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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